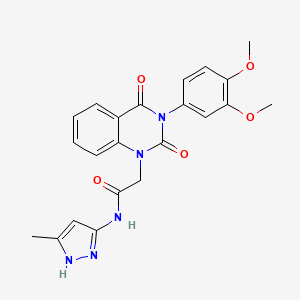

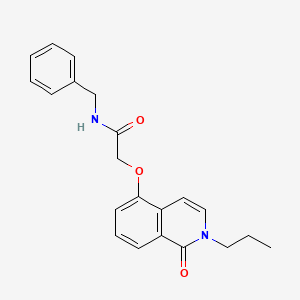

![molecular formula C16H10F2N6 B2859917 N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226444-27-4](/img/structure/B2859917.png)

N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine, also known as DFTP, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Application

Heterocyclic compounds, including those containing the pyrazolo[3,4-d][1,2,3]triazine moiety, are extensively studied for their diverse biological activities. These activities span from antibacterial and antifungal to anticancer, antiviral, and anti-inflammatory properties. The structural modifications, such as the introduction of fluorophenyl groups, can significantly impact their interaction with biological systems, potentially enhancing their pharmacological profile. For example, phenothiazines and their derivatives demonstrate a wide range of biological activities, which could be indicative of the broad therapeutic potential of similarly structured compounds (Pluta, Morak-Młodawska, & Jeleń, 2011).

Advanced Material Applications

Compounds with complex heterocyclic structures are also investigated for their applications in material science, including optoelectronic materials and high energy density materials (HEDMs). Their unique electronic properties, facilitated by the presence of nitrogen heteroatoms and the potential for extensive π-conjugation, make them candidates for use in electronic devices, luminescent elements, and as components in energetic materials. The synthesis and functionalization of such compounds, including those bearing the pyrazolo[3,4-d][1,2,3]triazine scaffold, can lead to new materials with desirable properties for specific applications (Yongjin & Shuhong, 2019).

Mecanismo De Acción

Target of Action

Compounds containing triazine and tetrazine moieties, which are structurally similar to the compound , have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal effects .

Mode of Action

It is known that triazine and tetrazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.

Biochemical Pathways

It is known that triazine and tetrazine derivatives can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It is known that triazole compounds, which are structurally similar, are readily capable of binding in the biological system . This suggests that N-(2,4-difluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine may also have good bioavailability.

Result of Action

It is known that triazine and tetrazine derivatives can exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-hiv, analgesic, and anti-protozoal effects . These effects are likely the result of the compound’s interaction with various enzymes and receptors.

Action Environment

It is known that the absence of weak bonds except for the aromatic group and the c=n linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (hae) which leads to great practical applications .

Propiedades

IUPAC Name |

N-(2,4-difluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N6/c17-10-6-7-14(13(18)8-10)20-15-12-9-19-24(16(12)22-23-21-15)11-4-2-1-3-5-11/h1-9H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKJXPRJQPLJCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

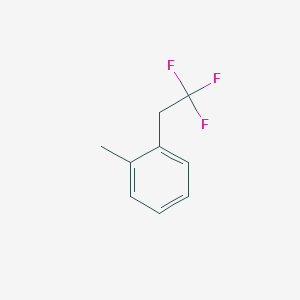

![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)

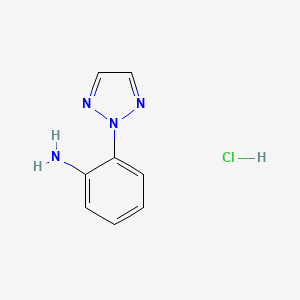

![3-(benzenesulfonyl)-7-chloro-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2859836.png)

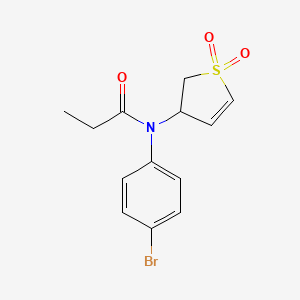

![(NE)-N-[(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B2859837.png)

![8-methoxy-2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2859840.png)

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)

![6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2859847.png)

![3-benzyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2859848.png)

![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)